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molecular formula C12H7BrO B031776 2-Bromodibenzofuran CAS No. 86-76-0

2-Bromodibenzofuran

Cat. No. B031776
M. Wt: 247.09 g/mol
InChI Key: CRJISNQTZDMKQD-UHFFFAOYSA-N
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Patent
US08512875B2

Procedure details

150 g (892 mmol) of dibenzofuran and 1 L of acetic acid were loaded into a flask. Air in the flask was replaced with nitrogen, and dibenzofuran was dissolved in acetic acid under heat. 188 g (1.18 mol) of bromine were dropped to the solution while the solution was sometimes cooled with water. After that, the mixture was stirred for 20 hours while being cooled with air. The precipitated crystal was separated by filtration, washed with acetic acid and water in the stated order, and dried under reduced pressure. The resultant crystal was purified by distillation under reduced pressure. After that, the resultant was repeatedly recrystallized with methanol several times, whereby 66.8 g of 2-bromodibenzofuran were obtained (31% yield).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
188 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[O:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[Br:14]Br.O>C(O)(=O)C>[Br:14][C:2]1[CH:3]=[CH:4][C:5]2[O:6][C:7]3[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=3[C:9]=2[CH:1]=1

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
C1=CC=CC=2OC3=C(C21)C=CC=C3
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2OC3=C(C21)C=CC=C3
Step Three
Name
Quantity
188 g
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
After that, the mixture was stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heat
TEMPERATURE
Type
TEMPERATURE
Details
while being cooled with air
CUSTOM
Type
CUSTOM
Details
The precipitated crystal was separated by filtration
WASH
Type
WASH
Details
washed with acetic acid and water in the stated order
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The resultant crystal was purified by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
After that, the resultant was repeatedly recrystallized with methanol several times

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC1=CC2=C(OC3=C2C=CC=C3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 66.8 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 30.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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